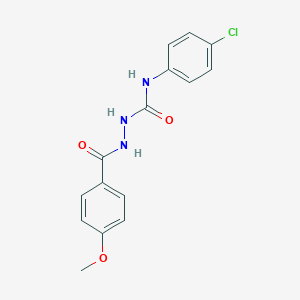![molecular formula C19H14INO B324122 N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B324122.png)
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H14INO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodophenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-iodoaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Cyclization: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include oxidized forms of the carboxamide group, such as carboxylic acids.
Reduction: Products include reduced forms of the carboxamide group, such as amines.
科学研究应用
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The carboxamide group can form hydrogen bonds, further stabilizing interactions with molecular targets. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
相似化合物的比较
Similar Compounds
- N-(2-bromophenyl)biphenyl-4-carboxamide
- N-(2-chlorophenyl)biphenyl-4-carboxamide
- N-(2-fluorophenyl)biphenyl-4-carboxamide
Uniqueness
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to participate in halogen bonding. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications where these characteristics are advantageous.
属性
分子式 |
C19H14INO |
|---|---|
分子量 |
399.2 g/mol |
IUPAC 名称 |
N-(2-iodophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14INO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI 键 |
LBLBKXOZWDVWJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)

![2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324047.png)

![2-({2-[(4-Bromophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324049.png)

![N-[(4-bromophenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B324053.png)
![N-[(4-bromophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B324054.png)

![4-fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B324058.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B324060.png)
![N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B324064.png)
![N,N'-bis[(E)-(5-bromothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B324065.png)
![2,2'-Bis{[(4-chloroanilino)carbonyl]amino}-1,1'-biphenyl](/img/structure/B324066.png)
